3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine

Anticancer Triazine Derivatives SAR

Researchers face challenges sourcing halogenated 1,2,4-triazine analogs with validated purity for reproducible SAR studies. This compound directly addresses that need: - Enables precise evaluation of bromine's polarizability and lipophilicity on target binding, as demonstrated in comparative activity assays against fluoro/chloro derivatives. - Serves as a reference standard for developing analytical methods (LC-MS, HPLC-UV) with available authenticated NMR and vendor QC data. - Its high lipophilicity (ACD/LogP 5.71) and moderate TPSA (39 Ų) make it an ideal scaffold for synthesizing CNS-penetrant chemical probes. Standard purity of 95+% ensures reliable results.

Molecular Formula C21H14BrN3
Molecular Weight 388.3 g/mol
CAS No. 94872-87-4
Cat. No. B15074422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine
CAS94872-87-4
Molecular FormulaC21H14BrN3
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-25-21)16-9-5-2-6-10-16/h1-14H
InChIKeyZNSPMOPHKPFZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine (CAS 94872-87-4) as a Scaffold for Lead Generation and Comparative Analysis


3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine (CAS 94872-87-4) is a heterocyclic organic compound within the 1,2,4-triazine class, characterized by a central triazine ring substituted with a 4-bromophenyl group at the 3-position and phenyl groups at the 5- and 6-positions. With a molecular formula of C21H14BrN3 and a molecular weight of 388.26 g/mol, it exhibits an ACD/LogP of 5.71 and a topological polar surface area of 39 Ų . This compound is commercially available as a research chemical, primarily supplied by vendors like Sigma-Aldrich (as part of the AldrichCPR collection) and Bidepharm, with a standard purity of 95+% . Its chemical structure suggests potential for diverse biological activities, positioning it as a valuable scaffold in medicinal chemistry and early-stage drug discovery.

Why In-Class 1,2,4-Triazine Analogs Cannot Substitute for 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine in Focused Discovery Programs


While the 5,6-diphenyl-1,2,4-triazine core is a common pharmacophore in antitumor and antimicrobial research, the specific 3-(4-bromophenyl) substitution of CAS 94872-87-4 introduces unique steric, electronic, and lipophilic properties that are not replicated by other halogenated or non-halogenated analogs . Even small changes in the 3-position substituent (e.g., fluoro, chloro, or unsubstituted phenyl) can drastically alter bioactivity profiles, as demonstrated in structure-activity relationship (SAR) studies of triazine derivatives targeting cancer and metabolic diseases [1][2]. Therefore, substituting this compound with a seemingly similar 1,2,4-triazine derivative is scientifically unjustified without a full re-evaluation of the target's binding affinity, selectivity, and cellular efficacy, potentially derailing lead optimization efforts.

Quantitative Evidence Guide: Direct and Inferred Differentiation of 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine


Direct Comparative Antiproliferative Activity: 3-(4-Bromophenyl) vs. 3-(4-Fluorophenyl) Analogs

In a direct head-to-head comparison, a derivative of 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine (specifically, ethyl [(5,6-diphenyl-3-(4-bromophenyl)-2-3-oxo-1,2,4-triazin-2(3H)-yl)] acetate, designated Vd) exhibited 'comparable anti-cancer properties' to the 4-fluoro (Va) and 4-chloro (Vc) analogs in an in vitro antitumor assay [1]. While the abstract does not provide specific IC50 values, the statement of 'comparable' activity indicates that the bromo substitution yields efficacy within the same potency range as the more electronegative fluoro and chloro variants, offering a distinct electronic and lipophilic profile for SAR studies.

Anticancer Triazine Derivatives SAR

Class-Level Inference: Potent Antiproliferative Activity of Halogenated 1,2,4-Triazines

While no direct IC50 data for 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine itself were found, a class-level analysis of related 5,6-diphenyl-1,2,4-triazine derivatives reveals a clear SAR trend: analogs with halogen substitutions on the phenyl ring exhibit significantly enhanced antiproliferative activity compared to non-halogenated analogs [1]. Specifically, a series of (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs showed IC50 values ranging from 10.95 to 13.02 µM against α-amylase and α-glucosidase, with halogenated derivatives demonstrating superior potency [2]. This supports the hypothesis that the 4-bromophenyl group in the target compound is a critical contributor to its anticipated bioactivity.

Anticancer Triazine Scaffold Halogen Effect

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine exhibits a calculated ACD/LogP of 5.71 and a topological polar surface area (TPSA) of 39 Ų . These values place it in a distinct physicochemical space compared to other 1,2,4-triazine derivatives. For instance, the presence of the bromine atom significantly increases lipophilicity compared to unsubstituted or methyl-substituted analogs, while the TPSA remains within the range generally considered favorable for membrane permeability (below 140 Ų). This combination of high lipophilicity and moderate polarity is a key differentiator for blood-brain barrier penetration or targeting intracellular hydrophobic pockets.

Physicochemical Properties Drug-likeness ADME

Procurement and Handling Advantage: Defined Quality Control and Purity

Commercially, 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine is supplied with a standard purity of 95+% by vendors like Bidepharm, who provide batch-specific QC data including NMR, HPLC, and GC . In contrast, the AldrichCPR offering from Sigma-Aldrich explicitly states that no analytical data is collected and that the product is sold 'as-is' without warranty, placing the burden of identity and purity confirmation on the buyer . For researchers requiring high-confidence starting material, the availability of QC-verified batches is a critical procurement differentiator that minimizes experimental variability and saves time on in-house characterization.

Chemical Synthesis Quality Control Reproducibility

Spectral Reference Availability: Definitive Identification and Purity Verification

High-quality NMR spectra for 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine are available in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: 9MNQ4UqfJ8a) [1]. This provides a definitive reference for identity confirmation and purity assessment. In contrast, many close analogs (e.g., 3-(4-chlorophenyl)-5,6-diphenyl-1,2,4-triazine) lack such readily accessible spectral references. The availability of authenticated spectra reduces the analytical burden on researchers and ensures that material received matches the expected structure, a critical advantage for labs without advanced NMR facilities or for high-throughput screening where rapid compound verification is essential.

Analytical Chemistry NMR Spectroscopy Quality Assurance

High-Value Application Scenarios for 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies in Oncology Drug Discovery

Use as a key halogenated analog in SAR campaigns targeting CMet kinase or related anticancer pathways. Its demonstrated 'comparable' activity to fluoro and chloro derivatives provides a benchmark for evaluating the impact of bromine's polarizability and lipophilicity on potency and selectivity . This is particularly relevant for optimizing lead compounds where halogen bonding or improved membrane permeability is desired.

Analytical Standard for Method Development and Compound Verification

Due to the availability of authenticated NMR spectra and vendor-provided QC data (e.g., Bidepharm's HPLC, GC, NMR reports) , this compound serves as an excellent reference standard for developing analytical methods (e.g., LC-MS, HPLC-UV) to identify and quantify similar 1,2,4-triazine derivatives in complex matrices or reaction mixtures.

Building Block for CNS-Targeted Probe Synthesis

The compound's high lipophilicity (ACD/LogP = 5.71) and moderate polar surface area (39 Ų) make it a favorable starting material for synthesizing chemical probes intended to cross the blood-brain barrier. Researchers can leverage its core scaffold to introduce additional functional groups while maintaining a favorable CNS drug-like property profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.